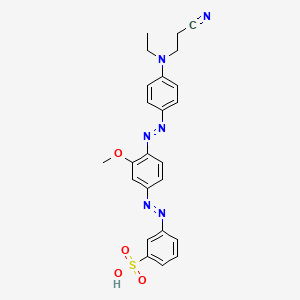
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)-
Übersicht
Beschreibung
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by its unique structure, which includes multiple azo groups and a sulfonic acid functional group. It is primarily used in various industrial applications, including dyes and pigments, due to its vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments, often using hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and pH to optimize the reaction conditions. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- involves its interaction with molecular targets through its sulfonic acid and azo groups. These functional groups can form strong interactions with various substrates, facilitating reactions such as catalysis or binding to specific biomolecules. The pathways involved often include electron transfer processes and the formation of intermediate complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.
Sulfanilic acid: Contains a sulfonic acid group and an amino group, used in dye production.
p-Toluenesulfonic acid: A derivative with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- is unique due to its complex structure, which includes multiple azo groups and a cyanoethyl group. This complexity allows for a broader range of chemical reactions and applications compared to simpler sulfonic acids.
Eigenschaften
CAS-Nummer |
68227-58-7 |
|---|---|
Molekularformel |
C24H24N6O4S |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
3-[[4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H24N6O4S/c1-3-30(15-5-14-25)21-11-8-18(9-12-21)26-29-23-13-10-20(17-24(23)34-2)28-27-19-6-4-7-22(16-19)35(31,32)33/h4,6-13,16-17H,3,5,15H2,1-2H3,(H,31,32,33) |
InChI-Schlüssel |
PKEUXPOEUNBWMH-KPXCSAHWSA-N |
SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O)OC |
Kanonische SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
68227-58-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















